CID 76530180
Description
CID 76530180 is a chemical compound characterized by its unique structural and functional properties. The compound’s mass spectrum (Figure 1D) suggests the presence of distinct functional groups, such as aromatic rings or oxygen-containing moieties, which may contribute to its biological or industrial applications.
Properties
Molecular Formula |
C10H23OSi |
|---|---|
Molecular Weight |
187.37 g/mol |
InChI |
InChI=1S/C10H23OSi/c1-5-7-8-9-10(11-6-2)12(3)4/h10H,5-9H2,1-4H3 |
InChI Key |
QVRVWOAQMBAHBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(OCC)[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 76530180” involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes:
Initial Reaction: The initial step involves the reaction of a halogenated hydrocarbon with a suitable nucleophile under controlled conditions.
Intermediate Formation: The intermediate formed is then subjected to further reactions, such as alkylation or acylation, to introduce additional functional groups.
Final Product Formation: The final step involves purification and isolation of the compound through techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Nucleophilic Substitution
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Conditions : Requires polar aprotic solvents (e.g., DMF) and bases like K₂CO₃
-
Limitation : No experimental yields, temperatures, or catalyst data provided
Biological Interactions
-
Binding Affinity : Interacts with RNA/DNA systems via hydrogen bonding (theoretical prediction)
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Kinetic Data : Missing for synthetic applications; only observed in metabolite contexts
Research Limitations
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Structural Ambiguity :
-
Synthetic Methodology :
Recommendations for Further Study
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Verify compound identity via:
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High-resolution mass spectrometry
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X-ray crystallography
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Explore reactivity using:
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DFT calculations for reaction feasibility
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Controlled substitution experiments with isotopic labeling
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Critical Alert : The designation "this compound" may refer to multiple entities across databases. Researchers should cross-reference CAS numbers and IUPAC names before experimental work. Current data quality is insufficient for reproducible synthesis protocols .
Scientific Research Applications
The compound “CID 76530180” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “CID 76530180” exerts its effects involves interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CID 76530180 belongs to a broader class of organic molecules with structural analogs that exhibit varying physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Comparative Physicochemical Properties
| CID | Molecular Formula | Molecular Weight (g/mol) | LogP<sup>a</sup> | Solubility (mg/mL) | Key Functional Groups | Biological Activity |
|---|---|---|---|---|---|---|
| 76530180 | Not reported | Not reported | ~2.5 (estimated) | Low (GC-MS data) | Aromatic, ester groups | Potential antimicrobial |
| 101283546 | C31H42O7 | 526.66 | 5.2 | Insoluble | Macrocyclic lactone | Cytotoxic (oscillatoxin D) |
| 185389 | C32H44O7 | 540.68 | 5.8 | Insoluble | Methylated lactone | Neurotoxic (30-methyl-oscillatoxin D) |
| 53216313 | C6H5BBrClO2 | 235.27 | 2.15 | 0.24 | Boronic acid, halogens | Synthetic intermediate |
| 57416287 | C7H14N2O | 142.20 | 0.03 | 86.7 | Piperazine, methoxy group | Pharmacological candidate |
<sup>a</sup> LogP values predicted using XLOGP3 or iLOGP algorithms .
Key Findings:
Structural Diversity :
- This compound shares aromaticity with boronic acid derivatives (e.g., CID 53216313) but lacks halogen substituents, which may reduce its reactivity in cross-coupling reactions .
- Unlike oscillatoxin derivatives (CIDs 101283546, 185389), this compound lacks macrocyclic lactone rings, suggesting divergent biological targets .

Bioavailability and Solubility :
- This compound exhibits lower solubility compared to piperazine analogs (e.g., CID 57416287), likely due to its hydrophobic aromatic backbone .
- Its estimated LogP (~2.5) aligns with compounds showing moderate membrane permeability, contrasting with highly lipophilic oscillatoxins (LogP >5) .
Synthetic Accessibility :
- This compound’s synthesis likely involves esterification or distillation processes, as inferred from its isolation in CIEO fractions . This contrasts with boronic acid derivatives, which require palladium-catalyzed cross-coupling reactions .
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